molecular formula C27H26FN5O3 B2919257 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1251674-36-8

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2919257
CAS No.: 1251674-36-8
M. Wt: 487.535
InChI Key: XTTQOTVNHMNETO-UHFFFAOYSA-N
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Description

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a fluorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the 3-(3-fluorophenyl)-1,2,4-oxadiazole intermediate, which is synthesized through the cyclization of appropriate precursors under controlled conditions This intermediate is then coupled with a pyridine derivative to form the core structure

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs, potentially offering different pharmacological profiles and applications.

Properties

IUPAC Name

1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O3/c1-35-23-10-3-2-6-20(23)17-30-26(34)18-11-14-33(15-12-18)25-22(9-5-13-29-25)27-31-24(32-36-27)19-7-4-8-21(28)16-19/h2-10,13,16,18H,11-12,14-15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTQOTVNHMNETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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